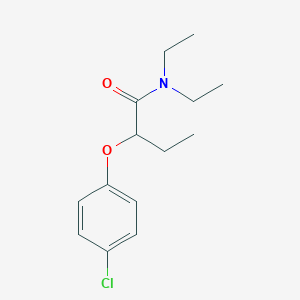
N-(diphenylmethyl)-1-(2-phenylethyl)-4-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(diphenylmethyl)-1-(2-phenylethyl)-4-piperidinamine, commonly known as Dibenzylpiperazine (DBZP), is a synthetic compound belonging to the class of piperazine derivatives. DBZP has gained significant attention in the scientific community due to its potential therapeutic applications.
Applications De Recherche Scientifique
N-(diphenylmethyl)-1-(2-phenylethyl)-4-piperidinamine has shown promising results in various scientific research applications, including the treatment of depression, anxiety, and addiction. This compound acts as a serotonin and dopamine reuptake inhibitor, which enhances the levels of these neurotransmitters in the brain, leading to improved mood and decreased anxiety. This compound has also been studied for its potential as a medication for opioid addiction, as it shows a reduction in withdrawal symptoms and drug-seeking behavior.
Mécanisme D'action
N-(diphenylmethyl)-1-(2-phenylethyl)-4-piperidinamine acts by inhibiting the reuptake of serotonin and dopamine, which are neurotransmitters responsible for regulating mood, motivation, and pleasure. This compound binds to the transporters responsible for reuptake, preventing the neurotransmitters from being taken back up into the presynaptic neuron. This leads to an increase in the concentration of serotonin and dopamine in the synaptic cleft, which enhances their effects on the postsynaptic neuron.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including increased levels of serotonin and dopamine in the brain, improved mood, decreased anxiety, and reduced withdrawal symptoms in opioid addiction. This compound has also been studied for its potential as an analgesic, as it has been shown to reduce pain sensitivity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(diphenylmethyl)-1-(2-phenylethyl)-4-piperidinamine in lab experiments is its high potency and selectivity for serotonin and dopamine transporters, which allows for precise manipulation of neurotransmitter levels. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for careful dosing and monitoring.
Orientations Futures
There are several future directions for N-(diphenylmethyl)-1-(2-phenylethyl)-4-piperidinamine research, including its potential as a medication for depression, anxiety, and addiction. This compound could also be studied for its potential as an analgesic and its effects on other neurotransmitter systems. Additionally, the development of more selective and potent this compound analogs could lead to improved therapeutic applications.
Méthodes De Synthèse
N-(diphenylmethyl)-1-(2-phenylethyl)-4-piperidinamine can be synthesized through several methods, including the condensation reaction of benzyl chloride and piperazine, followed by the reduction of the intermediate product with sodium borohydride. Another method involves the reaction of benzylamine and 1-phenylethylpiperazine in the presence of a reducing agent. The purity of this compound can be improved through recrystallization.
Propriétés
IUPAC Name |
N-benzhydryl-1-(2-phenylethyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2/c1-4-10-22(11-5-1)16-19-28-20-17-25(18-21-28)27-26(23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-15,25-27H,16-21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRLWFQCDUTMIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(C2=CC=CC=C2)C3=CC=CC=C3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(acetylamino)-N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-3-hydroxypropanamide](/img/structure/B5323162.png)
![8-methoxy-2-{[(2S,5R)-5-(1,4-oxazepan-4-ylmethyl)tetrahydrofuran-2-yl]methyl}quinoline](/img/structure/B5323167.png)
![2-(1H-benzimidazol-2-yl)-3-[1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5323174.png)
![4-(4-butoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5323203.png)

![1-allyl-4-[2-(4-fluorophenoxy)butanoyl]piperazine](/img/structure/B5323212.png)
![2-{2-ethoxy-4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B5323218.png)

![N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-pyridinecarboxamide](/img/structure/B5323226.png)
![5-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5323232.png)
![4-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-1-(4-fluorobenzyl)-2-isopropyl-1,4-diazepane](/img/structure/B5323237.png)
![N'-[(4-nitrobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5323248.png)
![9-{[(3,5-dimethylbenzyl)thio]acetyl}-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5323263.png)
